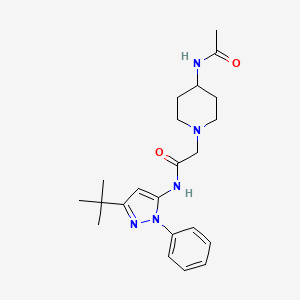![molecular formula C19H26N4O2 B7542382 N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B7542382.png)
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide, commonly known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. MP-10 has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
MP-10 acts as a selective dopamine D3 receptor antagonist and a partial agonist at the dopamine D2 receptor. It has also been shown to have affinity for the serotonin 5-HT1A receptor. MP-10's mechanism of action involves modulating the activity of dopamine and serotonin in the brain, which are neurotransmitters that play a critical role in regulating mood, motivation, and reward.
Biochemical and Physiological Effects
MP-10 has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to increased activity in the mesolimbic reward pathway. MP-10 has also been shown to decrease the activity of the prefrontal cortex, which is involved in cognitive processes such as decision-making and impulse control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MP-10 has several advantages for lab experiments. It has high selectivity for dopamine D3 receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. MP-10 also has a long half-life, which allows for sustained effects and reduces the need for frequent dosing. However, MP-10 also has some limitations for lab experiments. It has poor water solubility, which can make it challenging to administer in certain experimental settings. Additionally, MP-10 has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on MP-10. One potential avenue is to further investigate its potential therapeutic effects in neurological and psychiatric disorders. Another area of interest is to explore the potential use of MP-10 as a tool for studying the role of dopamine D3 receptors in addiction and substance abuse disorders. Additionally, further research is needed to better understand the off-target effects of MP-10 and to develop more selective compounds for studying dopamine D3 receptors.
Métodos De Síntesis
MP-10 is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis process starts with the reaction of 2-methoxyphenylacetonitrile with piperidine in the presence of sodium methoxide to form N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide. This intermediate is then reacted with 1-methyl-4-piperidone in the presence of sodium hydride and dimethylformamide to form MP-10. The final product is purified through crystallization and recrystallization processes.
Aplicaciones Científicas De Investigación
MP-10 has been used in various scientific research studies due to its potential therapeutic properties. It has been studied for its efficacy in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. MP-10 has also been shown to have potential antipsychotic effects, making it a promising candidate for the treatment of schizophrenia. Additionally, MP-10 has been studied for its potential use in the treatment of addiction and substance abuse disorders.
Propiedades
IUPAC Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-22-14-15(13-20-22)7-8-19(24)21-16-9-11-23(12-10-16)17-5-3-4-6-18(17)25-2/h3-6,13-14,16H,7-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFWJVFZCJATKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)NC2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,5-dichloropyridin-2-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542302.png)
![5-(cyclopropanecarbonylamino)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-methylthiophene-2-carboxamide](/img/structure/B7542305.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B7542314.png)
![2-(methoxymethyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7542315.png)
![4-(furan-2-carbonyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542321.png)
![N-[1-(1-butanoylpyrrolidine-2-carbonyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B7542344.png)
![1-(Cyclopropylmethyl)-3-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]-1-methylurea](/img/structure/B7542350.png)
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B7542356.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7542372.png)
![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide](/img/structure/B7542390.png)

![N-[1-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-yl]acetamide](/img/structure/B7542402.png)
![N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide](/img/structure/B7542410.png)
![N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7542414.png)